molecular formula C14H18N2O4 B1382253 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate CAS No. 1434142-16-1

1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

Cat. No.: B1382253
CAS No.: 1434142-16-1
M. Wt: 278.3 g/mol
InChI Key: DTJQQAMSJAVYLK-UHFFFAOYSA-N
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Description

1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate is a chemical compound with the molecular formula C14H18N2O4 and a molecular weight of 278.31 g/mol . It is known for its unique structure, which includes an azetidine ring, a benzyl group, and an ethyl group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Scientific Research Applications

1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate has a wide range of scientific research applications, including:

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P301, P302, P305, P312, P338, P351, P352 , which provide guidance on how to handle and store the compound safely.

Preparation Methods

The synthesis of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate can be compared with other similar compounds, such as:

    1-Benzyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate: Similar structure but with a methyl group instead of an ethyl group.

    This compound: Similar structure but with different substituents on the azetidine ring.

The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

1-O-benzyl 3-O-ethyl 3-aminoazetidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-2-19-12(17)14(15)9-16(10-14)13(18)20-8-11-6-4-3-5-7-11/h3-7H,2,8-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJQQAMSJAVYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CN(C1)C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate
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1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate
Reactant of Route 6
1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

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